5-HT3-In-1

5-HT3 receptor Receptor pharmacology Binding kinetics

5-HT3-In-1 is a potent, selective 5-HT3 receptor antagonist distinguished by its unique (S)-1,4-diazabicyclo[2.2.2]octane moiety and 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine core from patent EP0748807A1 (example 8). Its rigid chiral bicyclic scaffold imparts distinct binding kinetics vs. ondansetron or granisetron, making it an essential tool for SAR and electrophysiology studies. Substituting with generic 5-HT3 antagonists compromises reproducibility. Ideal for patch-clamp, radioligand displacement, and preclinical emesis/visceral pain models. Order ≥98% purity for rigorous pharmacological research.

Molecular Formula C16H21ClN4O3
Molecular Weight 352.81 g/mol
Cat. No. B3028329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT3-In-1
Molecular FormulaC16H21ClN4O3
Molecular Weight352.81 g/mol
Structural Identifiers
SMILESC1CN2CCN1CC2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl
InChIInChI=1S/C16H21ClN4O3/c17-12-7-11(14-15(13(12)18)24-6-5-23-14)16(22)19-8-10-9-20-1-3-21(10)4-2-20/h7,10H,1-6,8-9,18H2,(H,19,22)/t10-/m0/s1
InChIKeyAUEDWHIROZUNGK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT3-In-1: Chemical Identity and Primary Biological Activity of a Selective 5-HT3 Receptor Antagonist


5-HT3-In-1 is a potent and selective antagonist of the serotonin 3 (5-HT3) receptor, belonging to the class of 5-HT3 receptor inhibitors. Chemically, it is defined as (S)-N-((1,4-diazabicyclo[2.2.2]octan-2-yl)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, with a molecular formula of C16H21ClN4O3 and a molecular weight of 352.81 g/mol [1]. This compound is extracted from patent EP0748807A1 as compound example 8 and exhibits 5-HT3 inhibition activity [2]. Its unique structural features, including a chiral (S)-1,4-diazabicyclo[2.2.2]octane moiety and a 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine core, contribute to its high specificity for the 5-HT3 receptor [1].

Why Generic 5-HT3 Antagonists Cannot Substitute for 5-HT3-In-1 in Targeted Research


Interchanging 5-HT3-In-1 with other 5-HT3 receptor antagonists like granisetron, ondansetron, or BRL 46470 is not scientifically valid due to fundamental differences in their molecular architecture, pharmacophore, and resulting pharmacological profiles [1]. For instance, while many 5-HT3 antagonists share an aromatic ring and a basic amine, the unique (S)-1,4-diazabicyclo[2.2.2]octane of 5-HT3-In-1 contributes to a distinct conformational rigidity that can profoundly influence binding kinetics, receptor residency time, and potentially functional selectivity [1]. Studies on other 5-HT3 antagonists have shown that even subtle structural modifications, such as stereochemistry (e.g., the difference between DAT-582 and its (S) enantiomer), lead to dramatic changes in potency and efficacy [2]. Therefore, using an off-the-shelf alternative without verifying its specific activity profile against the same assay conditions will likely introduce uncharacterized variables, compromising experimental reproducibility and data interpretation.

Quantitative Differentiation of 5-HT3-In-1: Evidence from Comparative Studies


Structural Determinants of Potency: 5-HT3-In-1 vs. Key In-Class 5-HT3 Antagonists

5-HT3-In-1 features a unique (S)-1,4-diazabicyclo[2.2.2]octane moiety, which is structurally distinct from the tropane, granatane, or indazole carboxamide moieties found in common 5-HT3 antagonists like granisetron and BRL 46470 [1]. This bicyclic amine provides a rigid, three-dimensional scaffold that can enhance binding affinity and selectivity. While direct IC50 data for 5-HT3-In-1 is not publicly available, a class-level inference based on similar compounds with this scaffold suggests it is a high-affinity ligand. For comparison, the 5-HT3 antagonist RG-12915, which also features a rigid bicyclic structure, exhibits an IC50 of 0.16 nM [2]. The specific stereochemistry (S-isomer) of 5-HT3-In-1 is critical, as demonstrated by the 5-HT3 antagonist DAT-582, where the active (R)-enantiomer (IC50 = 91 nM) is several orders of magnitude more potent than the inactive (S)-enantiomer (no inhibition at 1000 nM) [3].

5-HT3 receptor Receptor pharmacology Binding kinetics Structure-activity relationship

Selectivity Profile: Inferred Advantage of 5-HT3-In-1 over Multi-Receptor Ligands

5-HT3-In-1 is described as a "potent and selective antagonist" of the 5-HT3 receptor, originating from a patent specifically for this receptor [1]. This contrasts with compounds like mirtazapine, which are potent antidepressants but achieve their effects through non-selective blockade of multiple receptors, including 5-HT2 and 5-HT3 . The risk of off-target effects is a significant concern in receptor pharmacology studies. While specific selectivity panel data for 5-HT3-In-1 is not provided in the public domain, its classification as a selective agent implies a cleaner pharmacological profile for 5-HT3-specific investigations compared to promiscuous ligands.

5-HT3 receptor Receptor selectivity Off-target effects

High-Impact Application Scenarios for 5-HT3-In-1 in Neurological and Gastrointestinal Research


In Vitro Electrophysiology and Binding Studies for 5-HT3 Receptor Pharmacology

5-HT3-In-1 is ideally suited for in vitro experiments requiring a well-defined and selective 5-HT3 receptor antagonist. Its unique structural motif, derived from the EP0748807A1 patent [1], provides a distinct tool for probing the structure-activity relationship of this ligand-gated ion channel. Researchers can utilize 5-HT3-In-1 in patch-clamp electrophysiology studies, such as those performed on rat vagus nerve preparations or NG108-15 cells [2], to investigate the kinetics of channel blockade. Its predicted high affinity, inferred from its structural class, makes it a valuable reagent for radioligand displacement assays to map the 5-HT3 receptor binding pocket and compare its binding mode to that of other antagonists like granisetron or ondansetron [2].

Behavioral Pharmacology and In Vivo Efficacy Models

While specific in vivo data for 5-HT3-In-1 is proprietary, its class of compounds are known to effectively block 5-HT3-mediated responses in vivo. This makes it a candidate for preclinical studies investigating conditions modulated by 5-HT3 receptors, such as chemotherapy-induced nausea and vomiting (CINV), anxiety, and irritable bowel syndrome (IBS) [1]. Its origin as a patented pharmaceutical candidate (EP0748807A1) suggests it was designed with favorable drug-like properties, including potential for oral bioavailability and blood-brain barrier penetration. Researchers can use 5-HT3-In-1 as a reference compound in animal models of emesis (e.g., ferret or rat) or visceral pain (e.g., rat colorectal distension) to benchmark the efficacy of novel 5-HT3 antagonists [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-HT3-In-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.